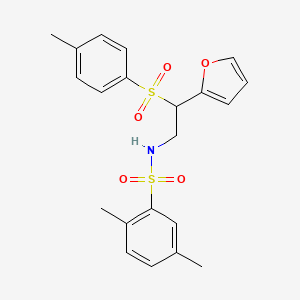
N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide, also known as FTS, is a chemical compound that has been extensively studied in the field of medicinal chemistry. FTS has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The purpose of
Mechanism of Action
The exact mechanism of action of N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide is not fully understood. However, it has been proposed that N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide may inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide has also been shown to induce oxidative stress in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide has been found to modulate a wide range of biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide has also been shown to induce oxidative stress in cancer cells, which may contribute to its anti-cancer properties. In addition, N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide is its broad range of biological activities. It has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide. One area of research is the development of novel formulations of N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide that can improve its solubility and bioavailability. Another area of research is the identification of the exact molecular targets of N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide, which can provide insight into its mechanism of action. Finally, further studies are needed to evaluate the safety and efficacy of N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide in clinical trials.
Synthesis Methods
N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-furanylcarbinol with p-toluenesulfonyl chloride to form 2-(p-toluenesulfonyloxy)furan. This intermediate is then reacted with 2,5-dimethylbenzenesulfonyl chloride to form the final product, N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide.
Scientific Research Applications
N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
In addition to its anti-cancer properties, N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide has also been found to possess anti-inflammatory and anti-viral properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the replication of certain viruses.
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S2/c1-15-7-10-18(11-8-15)28(23,24)21(19-5-4-12-27-19)14-22-29(25,26)20-13-16(2)6-9-17(20)3/h4-13,21-22H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOIFVWRFQEZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=C(C=CC(=C2)C)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2733066.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B2733069.png)
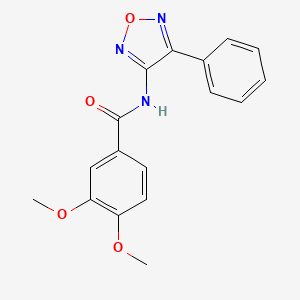
![1-Methyl-8-(2-methylphenyl)-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2733073.png)
![(E)-4-(Dimethylamino)-N-[(2S)-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]but-2-enamide](/img/structure/B2733074.png)
![3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2733075.png)
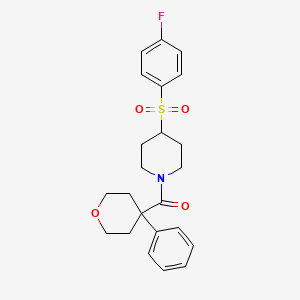
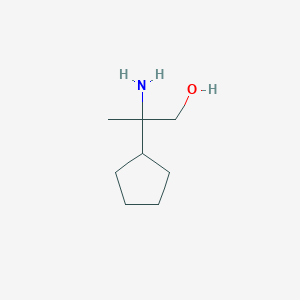
![[4-(2-Propenoyloxy)phenyl]methanol](/img/structure/B2733079.png)
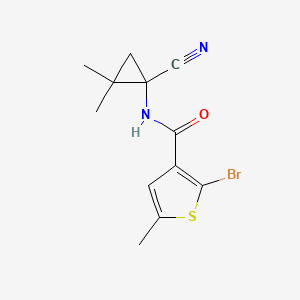
![5-methyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2733083.png)
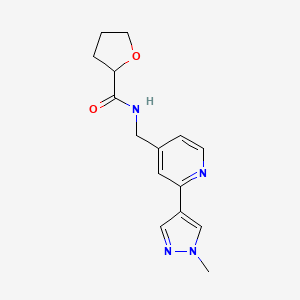
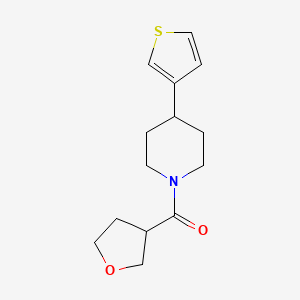
![N-(4-acetylphenyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2733086.png)